Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2

Catalog No.
S15744715
CAS No.
M.F
C83H114N18O24S
M. Wt
1780.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val...

Product Name

Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C83H114N18O24S

Molecular Weight

1780.0 g/mol

InChI

InChI=1S/C83H114N18O24S/c1-42(2)29-56(92-76(118)60(35-67(108)109)96-77(119)61(36-68(110)111)97-80(122)64(40-103)99-81(123)65-19-14-27-101(65)83(125)62(30-43(3)4)88-45(7)104)73(115)89-53(24-25-66(106)107)71(113)93-57(32-46-15-10-9-11-16-46)74(116)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(117)98-63(39-102)79(121)95-59(34-49-38-85-41-87-49)78(120)100-69(44(5)6)82(124)90-54(26-28-126-8)72(114)91-55(70(84)112)31-47-20-22-50(105)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102-103,105H,14,19,24-36,39-40H2,1-8H3,(H2,84,112)(H,85,87)(H,88,104)(H,89,115)(H,90,124)(H,91,114)(H,92,118)(H,93,113)(H,94,116)(H,95,121)(H,96,119)(H,97,122)(H,98,117)(H,99,123)(H,100,120)(H,106,107)(H,108,109)(H,110,111)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1

InChI Key

MOAVKABFQFBNMP-AXEDDYHBSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C

The chemical reactivity of Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2 can be influenced by its amino acid composition. Key reactions may include:

  • Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids through condensation reactions, resulting in the release of water.
  • Hydrolysis: In aqueous environments, the peptide can undergo hydrolysis, breaking down into its constituent amino acids.
  • Modification Reactions: Post-translational modifications such as phosphorylation or glycosylation may occur depending on the biological context.

Peptides similar to Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2 often exhibit various biological activities, including:

  • Hormonal Activity: Many peptides function as hormones or signaling molecules, influencing physiological processes.
  • Antimicrobial Properties: Certain sequences can display antimicrobial activity, making them potential candidates for therapeutic applications.
  • Neurotransmitter Functions: Peptides like this may interact with neurotransmitter receptors, affecting neural signaling pathways.

The synthesis of Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2 can be achieved through several methods:

  • Solid Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  • Liquid Phase Synthesis: This method allows for more complex sequences but is less commonly used due to lower yields and higher purification difficulties.
  • Recombinant DNA Technology: For larger peptides or proteins, genetic engineering techniques can be employed to express the desired sequence in host cells.

The potential applications of Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2 include:

  • Pharmaceutical Development: Due to its potential biological activities, it could be developed into a drug targeting specific receptors or pathways.
  • Biotechnology: This peptide may be used in research settings to study protein interactions or cellular responses.
  • Cosmetic Industry: Peptides are increasingly utilized in skincare products for their potential anti-aging and skin-repairing properties.

Studies on peptide interactions reveal that Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2 may interact with various biological molecules:

  • Receptor Binding Studies: Understanding how this peptide binds to specific receptors can elucidate its functional roles in biological systems.
  • Enzyme

Several similar compounds share structural or functional characteristics with Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
Ac-Leu-Pro-Gly-PheShorter sequence with glycine instead of serineMay exhibit different binding affinities
Ac-Trp-Gly-LysContains tryptophan and lysinePotentially more hydrophilic due to lysine
Ac-Phe-Val-ThrDifferent hydrophobic residuesMay have distinct biological activities
Ac-His-Gly-MetIncludes histidine and methioninePotential for metal ion coordination

These comparisons highlight the uniqueness of Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2 in terms of its specific sequence and potential functionalities in various biological contexts. Each compound's unique arrangement of amino acids contributes differently to its chemical properties and biological activities.

XLogP3

0.1

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

22

Exact Mass

1778.79740775 g/mol

Monoisotopic Mass

1778.79740775 g/mol

Heavy Atom Count

126

Dates

Modify: 2024-08-15

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